Cas no 92254-55-2 (4-Phenoxyphenylglyoxal hydrate)

4-Phenoxyphenylglyoxal hydrate structure
92254-55-2 structure
商品名:4-Phenoxyphenylglyoxal hydrate
CAS番号:92254-55-2
MF:C14H12O4
メガワット:244.242684364319
MDL:MFCD08705866
CID:803051

4-Phenoxyphenylglyoxal hydrate 化学的及び物理的性質

名前と識別子

    • 4-Phenoxyphenylglyoxal hydrate
    • 2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate
    • Ethanone,2,2-dihydroxy-1-(4-phenoxyphenyl)-
    • 2,2-Dihydroxy-1-(4-Phenoxyphenyl)-Ethanone
    • OR1615
    • 2-oxo-2-(4-phenoxyphenyl)acetaldehyde
    • SBB099840
    • AB48656
    • ST2417143
    • 2-oxo-2-(4-phenoxyphenyl)ethanal, hydrate
    • AX8099893
    • AM20050078
    • W9532
    • Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1)
    • A844181
    • 2-oxidanylidene-2-(4-phenoxyphenyl)ethanal hydrate
    • 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone (ACI)
    • Acetophenone, 2,2-dihydroxy-4′-phenoxy- (7CI)
    • MDL: MFCD08705866
    • インチ: 1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14,16-17H
    • InChIKey: YXORSXKQALCDKI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(O)O)C1C=CC(OC2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 244.07400
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • トポロジー分子極性表面積: 44.4

じっけんとくせい

  • ふってん: 417.5°C at 760 mmHg
  • PSA: 66.76000
  • LogP: 1.97230

4-Phenoxyphenylglyoxal hydrate セキュリティ情報

4-Phenoxyphenylglyoxal hydrate 税関データ

  • 税関データ:

    アメリカ税関コード:

    2918303000

    要約:

    2918303000他のアルデヒドまたはケトン機能を有するが、他の酸素機能を有さない芳香族カルボン酸およびその誘導体(第6節注釈3中の米国製品を除く)。一般価格:6.5%。特殊価格:無料(A+、AU、BH、CA、CL、CO、D、E、IL、J、JO、K、KR、MA、MX、OM、P、PA、PE、SG)。レート2:15.4¢/kg+57%

4-Phenoxyphenylglyoxal hydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P321090-500mg
4-Phenoxyphenylglyoxal Hydrate
92254-55-2
500mg
$ 115.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O81430-250mg
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate
92254-55-2
250mg
¥106.0 2021-09-04
Alichem
A019113853-5g
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate
92254-55-2 95%
5g
$159.12 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TH279-250mg
4-Phenoxyphenylglyoxal hydrate
92254-55-2 95+%
250mg
210CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TH279-50mg
4-Phenoxyphenylglyoxal hydrate
92254-55-2 95+%
50mg
55.0CNY 2021-07-17
A2B Chem LLC
AH86027-5g
4-Phenoxyphenylglyoxal hydrate
92254-55-2 95%
5g
$260.00 2024-07-18
A2B Chem LLC
AH86027-1g
4-Phenoxyphenylglyoxal hydrate
92254-55-2 95%
1g
$93.00 2024-07-18
eNovation Chemicals LLC
D547027-5g
4-Phenoxyphenylglyoxal hydrate
92254-55-2 97%
5g
$590 2025-02-21
eNovation Chemicals LLC
D547027-10g
4-Phenoxyphenylglyoxal hydrate
92254-55-2 97%
10g
$899 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226729-5g
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate
92254-55-2 95%
5g
¥3541.00 2024-04-25

4-Phenoxyphenylglyoxal hydrate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Treating diabetes mellitus using arylglyoxals
, United States, , ,

4-Phenoxyphenylglyoxal hydrate Preparation Products

4-Phenoxyphenylglyoxal hydrate 関連文献

4-Phenoxyphenylglyoxal hydrateに関する追加情報

Chemical Profile of 4-Phenoxyphenylglyoxal Hydrate (CAS No. 92254-55-2)

4-Phenoxyphenylglyoxal hydrate, identified by the Chemical Abstracts Service Number (CAS No.) 92254-55-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a glyoxal moiety linked to a phenoxyphenyl group, has garnered attention due to its structural features and potential applications in synthetic chemistry and drug discovery. The presence of the glyoxal group, known for its reactivity in condensation reactions, and the phenoxyphenyl moiety, which introduces hydrophobicity and aromaticity, makes this compound a versatile intermediate for various chemical transformations.

The synthesis of 4-phenoxyphenylglyoxal hydrate typically involves the condensation of phenoxybenzaldehyde with glyoxal under controlled conditions. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and reactivity. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

One of the most compelling aspects of 4-phenoxyphenylglyoxal hydrate is its utility as a building block in the synthesis of more complex molecules. The glyoxal group can participate in Michael additions, condensation reactions with amino acids, and other nucleophilic additions, while the phenoxyphenyl ring can serve as a scaffold for further functionalization. This dual functionality has made it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.

In the realm of pharmaceutical research, 4-phenoxyphenylglyoxal hydrate has been explored as a precursor for potential bioactive compounds. For instance, derivatives of this molecule have shown promise in inhibiting certain enzymes implicated in inflammatory diseases. The phenoxyphenyl group, with its aromaticity and hydrophobic properties, can interact favorably with biological targets, while the glyoxal moiety can serve as a pharmacophore or be further modified to enhance binding affinity.

Recent studies have highlighted the role of 4-phenoxyphenylglyoxal hydrate in developing metal-organic frameworks (MOFs) and coordination polymers. The ability of the glyoxal group to act as a bridging ligand allows for the construction of complex supramolecular structures with tailored properties. These materials have potential applications in catalysis, gas storage, and separation technologies.

The hydrate form of 4-phenoxyphenylglyoxal hydrate also presents interesting opportunities for material science applications. The water molecules associated with the compound can influence its crystal structure and thermal properties, making it suitable for use in humidity-sensitive materials or as a component in hygroscopic formulations.

From an industrial perspective, the production and application of 4-phenoxyphenylglyoxal hydrate are subject to various quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to characterize the compound and monitor reaction progress.

The environmental impact of synthesizing and handling 4-phenoxyphenylglyoxal hydrate is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to improve the recyclability of reagents used in its production to align with sustainable chemistry principles.

In conclusion, 4-phenoxyphenylglyoxal hydrate (CAS No. 92254-55-2) is a multifaceted compound with significant potential in organic synthesis, pharmaceutical development, and material science. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its hydrate form offers additional versatility in applications ranging from catalysis to humidity-sensitive materials. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in chemical sciences.

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